molecular formula C22H18ClF3N2O3S B296945 N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Numéro de catalogue B296945
Poids moléculaire: 482.9 g/mol
Clé InChI: LJHNPZBRVORMNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

Mécanisme D'action

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of Raf kinase by N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of various kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in the growth and proliferation of cancer cells. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has also been shown to have anti-angiogenic effects, which may contribute to its anticancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has several advantages for lab experiments, including its potency and selectivity for Raf kinase inhibition. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.

Orientations Futures

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006. One potential direction is the development of more potent and selective inhibitors of Raf kinase, which may have improved anticancer properties. Another direction is the investigation of the use of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 in combination with other anticancer agents, which may have synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 may provide insights into its optimal dosing and administration for the treatment of cancer.

Méthodes De Synthèse

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,1'-biphenyl-2-carbonyl chloride in the presence of a base to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro-3-nitrobenzenesulfonamido]acetamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with trifluoroacetic acid and formaldehyde to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006.

Applications De Recherche Scientifique

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of various kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propriétés

Formule moléculaire

C22H18ClF3N2O3S

Poids moléculaire

482.9 g/mol

Nom IUPAC

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(16-11-12-19(23)18(13-16)22(24,25)26)14-21(29)27-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,27,29)

Clé InChI

LJHNPZBRVORMNB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

SMILES canonique

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.